(RS)-MCPG disodium salt is synthesized in laboratories and is not found naturally. It belongs to the class of compounds known as amino acids and derivatives, specifically phenylglycines. The compound is categorized under metabotropic glutamate receptor antagonists, which are important in studying synaptic transmission and neuropharmacological effects.
The synthesis of (RS)-MCPG disodium salt generally involves several steps:
Technical details regarding specific reaction conditions (e.g., temperature, pressure, and time) may vary based on the method but typically involve moderate heating and stirring to facilitate the reaction.
The molecular formula for (RS)-MCPG disodium salt is with a molecular weight of 253.16 g/mol. The structure features:
The structural representation can be detailed by its SMILES notation: NC(C)(C(=O)O[Na])c1ccc(cc1)C(=O)O
.
(RS)-MCPG disodium salt participates in various chemical reactions primarily related to its role as a receptor antagonist:
These reactions highlight its utility in pharmacological research aimed at understanding glutamate signaling pathways.
The mechanism of action for (RS)-MCPG disodium salt involves:
Data from pharmacological studies indicate that (RS)-MCPG can induce hyperlocomotion in pre-exposed animal models, suggesting its influence on dopaminergic pathways via glutamatergic modulation.
Chemical properties include:
(RS)-MCPG disodium salt has several applications in scientific research:
CAS No.: 7158-70-5
CAS No.: 54992-23-3
CAS No.: 134029-48-4
CAS No.: